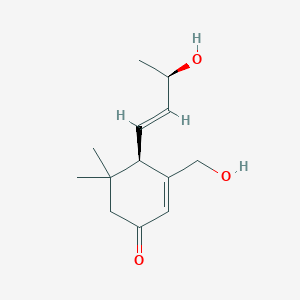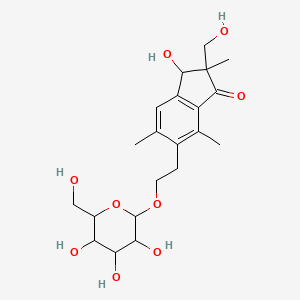
Uvedalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uvedalin is a relatively new compound developed by researchers at the University of California, San Diego (UCSD). It is a synthetic compound that has been shown to have a variety of beneficial effects on the body. This compound has been studied for its potential to reduce inflammation, improve cognitive function, and protect against oxidative stress.
科学的研究の応用
1. ヤコン葉エキスの品質管理 ウベダリンは、エンヒドリンと共に、ヤコン葉エキスの品質を分析する高速液体クロマトグラフィー(HPLC)法の指標として使用されます {svg_1}. この方法は、線形性、精度、正確性があり、ヤコン葉エキスの品質管理分析に適していることが分かっています {svg_2}.
糖尿病の治療
ウベダリンを含むヤコン葉エキスは、糖尿病の漢方薬の調製に広く用いられています {svg_3}. 科学的には、ヤコン葉エキスは、ストレプトゾトシン(STZ)誘発ラットの血糖値を低下させ、血中のインスリンレベルを上昇させることが報告されています {svg_4}.
抗炎症作用
ヤコンの葉の抗炎症作用は、ウベダリンを含むセスキテルペンラクトン(STL)に関連していることが示唆されています {svg_5}. これらの化合物は、ヤコンの葉に高濃度で存在しています {svg_6}.
腸内健康のためのプレバイオティクス
ウベダリンを含むヤコンは、プレバイオティクスの潜在的な供給源として考えられています {svg_7}. プレバイオティクスと食物繊維は、腸内細菌叢を調節することが示されており、ヤコンは主にフラクトオリゴ糖(FOS)とイヌリンを含んでいます {svg_8}. したがって、FOSは消化酵素によって容易に分解されないため、腸の健康に有益なビフィズス菌を増殖させる効果があります {svg_9}.
抗菌効果
ウベダリンを含むヤコンから単離された生物活性化合物や抽出物は、抗菌効果について研究されています {svg_10}. しかし、これらの効果を確認するためには、より詳細な研究が必要です。
抗酸化作用
抗菌効果と同様に、ウベダリンを含むヤコン抽出物の抗酸化効果が研究されています {svg_11}. これらの抗酸化作用は、様々な健康上の利点をもたらす可能性がありますが、この分野ではさらなる研究が必要です。
作用機序
- The major bioactive compounds in Yacon leaves are enhydrin (1) and uvedalin (2) . This compound is of particular interest due to its potential therapeutic properties.
- This compound interacts with its targets through specific binding sites. Its mode of action involves inhibiting the NF-kB enzyme , which plays a crucial role in regulating the immune system and inflammation .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Uvedalin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the NF-κB enzyme, which is crucial in regulating the immune system and inflammation . Additionally, this compound interacts with various biomolecules, including enhydrin, another sesquiterpene lactone found in yacon leaves. These interactions contribute to its antibacterial and anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune response. This compound inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic processes . These effects highlight this compound’s potential as a therapeutic agent for inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NF-κB enzyme, inhibiting its activity and preventing the transcription of pro-inflammatory genes . Additionally, this compound interacts with other biomolecules, such as enhydrin, to enhance its anti-inflammatory properties . These interactions result in the modulation of gene expression and enzyme activity, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the concentration of this compound in extracts can vary depending on the solvent used, with the highest concentration obtained using 70% ethanol . Over time, this compound’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its anti-inflammatory properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits significant anti-inflammatory and antimicrobial properties at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. It has been shown to modulate metabolic flux and metabolite levels, particularly in pathways related to inflammation and immune response . This compound’s interactions with enzymes such as NF-κB play a crucial role in its therapeutic properties, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its anti-inflammatory and antimicrobial properties .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, enhancing its therapeutic effects. Understanding this compound’s subcellular localization is essential for optimizing its use as a therapeutic agent .
特性
IUPAC Name |
methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O9/c1-11-8-7-9-15(21(26)28-6)18(29-14(4)24)19(31-22(27)23(5)13(3)32-23)17-12(2)20(25)30-16(17)10-11/h9-10,13,16-19H,2,7-8H2,1,3-6H3/b11-10-,15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEVJXRUYDZFTD-XDOJEHJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C=C(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(O1)(C)C(=O)OC2C3C(/C=C(\CC/C=C(\C2OC(=O)C)/C(=O)OC)/C)OC(=O)C3=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Uvedalin and where is it found?
A1: this compound is a sesquiterpene lactone belonging to the melampolide class. It is primarily found in the glandular trichomes on the leaves of Smallanthus sonchifolius, also known as yacón, a plant native to the Andes region. [, , , , ]
Q2: How does this compound exert its biological activity?
A2: While its exact mechanism of action is still being investigated, research suggests that this compound exhibits its biological activity, at least in part, by inhibiting the transcription factor NF-κB. [] NF-κB plays a crucial role in inflammatory responses, and its inhibition could contribute to the observed anti-inflammatory effects of this compound.
Q3: What is the chemical structure of this compound?
A3: this compound possesses a complex structure characteristic of melampolides, featuring a ten-membered ring with an α-methylene-γ-lactone moiety. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. [, ] Further structural insights can be gleaned from spectroscopic data like 1H-NMR and 13C-NMR, which provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule. [, ]
Q4: Has this compound been found in other Smallanthus species?
A4: Yes. Besides Smallanthus sonchifolius, this compound has been identified in Smallanthus siegesbeckius, a wild relative of yacón. [] This finding suggests a potential for exploring other species within the Smallanthus genus for this compound and related compounds.
Q5: What is the significance of glandular trichomes in this compound research?
A5: Glandular trichomes are specialized structures on the leaf surface of Smallanthus sonchifolius that serve as reservoirs for this compound and other bioactive compounds. [, ] Studies using techniques like MALDI-MS imaging have confirmed the accumulation of sesquiterpene lactones, including this compound, within these trichomes. [] This finding highlights the importance of trichomes in chemical defense mechanisms of the plant and their potential as a source for this compound extraction.
Q6: How does this compound compare to other similar compounds in terms of activity?
A6: Studies comparing this compound with Enhydrin, another melampolide found in Smallanthus sonchifolius, revealed subtle differences in their anti-inflammatory potency. [] While both compounds inhibit NF-κB DNA binding, their effective concentrations varied slightly depending on the cell type used in the assay. [] This suggests subtle differences in their interactions with molecular targets and highlights the importance of structure-activity relationship studies.
Q7: How does the chemical structure of this compound affect its activity?
A7: Research suggests that specific structural features of this compound, particularly the presence of an α-methylene-γ-lactone moiety and epoxide groups, contribute significantly to its bioactivity. [] Modifications to these functional groups could potentially alter its binding affinity to target molecules and affect its potency and selectivity. []
Q8: Are there any studies investigating the potential of this compound as an anticancer agent?
A8: Yes, a study explored the cytotoxicity of this compound and related compounds against three tumor cell lines: HeLa, HL-60, and B16-F10 melanoma. [] Interestingly, this compound exhibited potent cytotoxicity in these cell lines, with IC50 values ranging from 0.2 to 1.9 μM. [] This preliminary finding suggests a potential for further investigations into the anticancer properties of this compound.
Q9: What is the role of this compound in the chemical defense of Smallanthus sonchifolius?
A9: this compound, along with other sesquiterpene lactones found in the glandular trichomes of yacón leaves, acts as a deterrent against phytophagous insects. [] Studies have demonstrated the strong insect antifeedant activity of this compound, which is comparable to that of Azadirachtin A, a well-known biopesticide. [] This suggests that this compound plays a crucial role in the plant's defense mechanism by deterring herbivores.
Q10: What analytical techniques are used to study this compound?
A10: A variety of analytical techniques are employed in this compound research. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used for the separation, quantification, and quality control of this compound in plant extracts. [] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, provides detailed structural information. [] Mass spectrometry techniques, such as GC-MS and MALDI-MS imaging, are utilized for identification, characterization, and localization of this compound within plant tissues. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



